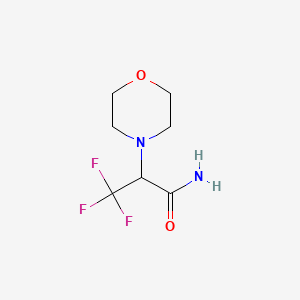
Morpholine 3,3,3-trifluoropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine 3,3,3-trifluoropropanamide is a fluorinated organic compound with the empirical formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . It is known for its ability to form (E)-β-fluoro-α,β-unsaturated amides upon reaction with Grignard reagents, showcasing high levels of stereocontrol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Morpholine 3,3,3-trifluoropropanamide can be synthesized through the reaction of morpholine with 3,3,3-trifluoropropanoyl chloride under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine 3,3,3-trifluoropropanamide primarily undergoes substitution reactions, particularly with Grignard reagents . These reactions result in the formation of (E)-β-fluoro-α,β-unsaturated amides with high stereocontrol .
Common Reagents and Conditions
Grignard Reagents: Commonly used Grignard reagents include methylmagnesium bromide, phenylmagnesium bromide, and ethylmagnesium bromide.
Reaction Conditions: The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The temperature is maintained at a controlled level to ensure the desired stereochemistry of the product.
Major Products
The major products formed from the reactions of this compound with Grignard reagents are (E)-β-fluoro-α,β-unsaturated amides .
Aplicaciones Científicas De Investigación
Morpholine 3,3,3-trifluoropropanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Morpholine 3,3,3-trifluoropropanamide exerts its effects involves the formation of (E)-β-fluoro-α,β-unsaturated amides through the addition of Grignard reagents . The reaction proceeds with high stereocontrol, likely due to the electronic and steric effects of the trifluoromethyl group . The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon bonds and the stabilization of the resulting products.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,3-Trifluoro-1-morpholinopropan-1-one
- 3-(Trifluoromethyl)benzylamine
- 3′,4′,5′-Trifluoropropiophenone
- 4-(Trifluoromethoxy)benzylamine
Uniqueness
Morpholine 3,3,3-trifluoropropanamide is unique due to its ability to form (E)-β-fluoro-α,β-unsaturated amides with high stereocontrol upon reaction with Grignard reagents . This property makes it particularly valuable in the synthesis of fluorinated compounds, which are important in various fields such as drug discovery and material science .
Propiedades
Fórmula molecular |
C7H11F3N2O2 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C7H11F3N2O2/c8-7(9,10)5(6(11)13)12-1-3-14-4-2-12/h5H,1-4H2,(H2,11,13) |
Clave InChI |
AEORMQXRMYXCED-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(C(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















